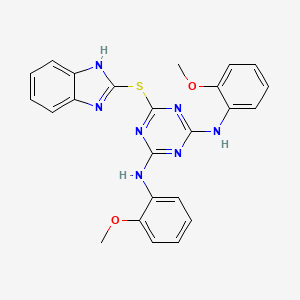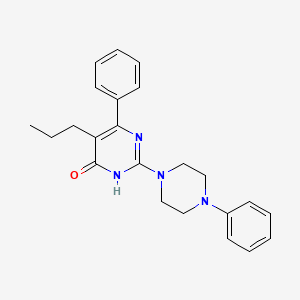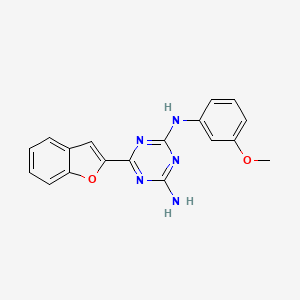![molecular formula C24H18ClN3O3 B11185703 4-Pyridinecarboxamide, 2-chloro-N-[4-(4,5-dihydronaphth[1,2-c]isoxazol-3-yl)phenyl]-6-methoxy-](/img/structure/B11185703.png)
4-Pyridinecarboxamide, 2-chloro-N-[4-(4,5-dihydronaphth[1,2-c]isoxazol-3-yl)phenyl]-6-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridinecarboxamide, 2-chloro-N-[4-(4,5-dihydronaphth[1,2-c]isoxazol-3-yl)phenyl]-6-methoxy- is a complex organic compound with a unique structure that combines a pyridinecarboxamide core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxamide, 2-chloro-N-[4-(4,5-dihydronaphth[1,2-c]isoxazol-3-yl)phenyl]-6-methoxy- typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyridinecarboxamide Core: This can be achieved through the reaction of pyridine with carboxylic acid derivatives under appropriate conditions.
Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can be employed.
Attachment of the Isoxazole Moiety: This step involves the formation of the isoxazole ring, which can be synthesized through cyclization reactions involving nitrile oxides and alkenes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinecarboxamide, 2-chloro-N-[4-(4,5-dihydronaphth[1,2-c]isoxazol-3-yl)phenyl]-6-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Pyridinecarboxamide, 2-chloro-N-[4-(4,5-dihydronaphth[1,2-c]isoxazol-3-yl)phenyl]-6-methoxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Pyridinecarboxamide: A simpler analog with similar core structure.
2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide: Another chlorinated pyridinecarboxamide with different substituents.
4-chloro-N-Methylpyridine-2-carboxamide: A related compound with a methyl group instead of the isoxazole moiety.
Uniqueness
What sets 4-Pyridinecarboxamide, 2-chloro-N-[4-(4,5-dihydronaphth[1,2-c]isoxazol-3-yl)phenyl]-6-methoxy- apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H18ClN3O3 |
|---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
2-chloro-N-[4-(4,5-dihydrobenzo[g][2,1]benzoxazol-3-yl)phenyl]-6-methoxypyridine-4-carboxamide |
InChI |
InChI=1S/C24H18ClN3O3/c1-30-21-13-16(12-20(25)27-21)24(29)26-17-9-6-15(7-10-17)23-19-11-8-14-4-2-3-5-18(14)22(19)28-31-23/h2-7,9-10,12-13H,8,11H2,1H3,(H,26,29) |
InChI Key |
UCDMSYOFPXRZPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=C4CCC5=CC=CC=C5C4=NO3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-Dimethoxyphenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]ethanone](/img/structure/B11185626.png)


![ethyl 4-({[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetyl}amino)benzoate](/img/structure/B11185639.png)
![ethyl 2-propanamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11185640.png)
![2-benzyl-8-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11185643.png)

![1-methyl-3'-(2-phenylethyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11185648.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11185673.png)
![Ethyl 6-(3-nitrophenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate](/img/structure/B11185679.png)

![1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine](/img/structure/B11185688.png)
![8-(3-Chlorophenyl)-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11185695.png)
![2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B11185708.png)
